molecular formula C12H16ClN3O2S B6014385 2-[(2-chloro-5-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide

2-[(2-chloro-5-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide

Cat. No.: B6014385
M. Wt: 301.79 g/mol
InChI Key: GKLCFLSYHPRCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-5-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical name, ethyl 2-(2-chloro-5-methylphenoxy)acetohydrazide.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-5-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide is not fully understood. However, it is believed that this compound may inhibit the growth of cancer cells by interfering with certain cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-chloro-5-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide in lab experiments is its potential anti-cancer properties. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in research.

Future Directions

There are several future directions for research on 2-[(2-chloro-5-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide. One area of research could focus on further elucidating the mechanism of action of this compound. Additionally, studies could investigate the potential use of this compound in combination with other anti-cancer agents to enhance its effectiveness. Finally, research could explore the potential use of this compound in other areas of scientific research beyond cancer research.

Synthesis Methods

The synthesis of 2-[(2-chloro-5-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide involves the reaction of ethyl hydrazinecarbothioamide with 2-chloro-5-methylphenol in the presence of a base. This reaction results in the formation of the desired compound, which can be purified and isolated using various techniques such as chromatography.

Scientific Research Applications

2-[(2-chloro-5-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide has been studied for its potential applications in scientific research. One area of research where this compound has been investigated is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and may be effective in the treatment of certain types of cancer.

Properties

IUPAC Name

1-[[2-(2-chloro-5-methylphenoxy)acetyl]amino]-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2S/c1-3-14-12(19)16-15-11(17)7-18-10-6-8(2)4-5-9(10)13/h4-6H,3,7H2,1-2H3,(H,15,17)(H2,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLCFLSYHPRCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)COC1=C(C=CC(=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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